molecular formula C4HCl2IS B13469967 3,4-Dichloro-2-iodothiophene

3,4-Dichloro-2-iodothiophene

Cat. No.: B13469967
M. Wt: 278.93 g/mol
InChI Key: ZBKQAVCXHPRDNL-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-iodothiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine and iodine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-iodothiophene typically involves halogenation reactions. One common method is the iodination of 3,4-dichlorothiophene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of iodine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-iodothiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator .

Comparison with Similar Compounds

  • 3,4-Dichlorothiophene
  • 2-Iodothiophene
  • 3,4-Dibromothiophene

Comparison: 3,4-Dichloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to 3,4-dichlorothiophene, the iodine atom in this compound allows for more versatile substitution reactions. Compared to 2-iodothiophene, the additional chlorine atoms provide different electronic properties and reactivity patterns .

Properties

IUPAC Name

3,4-dichloro-2-iodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IS/c5-2-1-8-4(7)3(2)6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKQAVCXHPRDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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